1,6-Diphenylpyrimidine-2,4(1H,3H)-dione
Description
1,6-Diphenylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative featuring phenyl substituents at the 1- and 6-positions of the heterocyclic core.
Properties
CAS No. |
24371-54-8 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1,6-diphenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H12N2O2/c19-15-11-14(12-7-3-1-4-8-12)18(16(20)17-15)13-9-5-2-6-10-13/h1-11H,(H,17,19,20) |
InChI Key |
NGFRCLVXOWZERR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=O)N2C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrimidine-dione derivatives exhibit diverse pharmacological and chemical profiles depending on substituent patterns. Below is a systematic comparison of 1,6-diphenylpyrimidine-2,4(1H,3H)-dione with structurally related analogs:
Structural and Physicochemical Properties
Key Observations :
- enzyme inhibition) .
- Lipophilicity : Phenyl groups increase logP compared to methyl substituents (), which may enhance membrane permeability but reduce solubility .
- Biological Activity : The 1,3-diphenyl derivative exhibits antitumor activity via ROS-mediated apoptosis, while the piperidinylmethyl analog () targets mycobacterial infections .
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